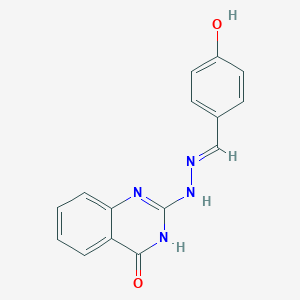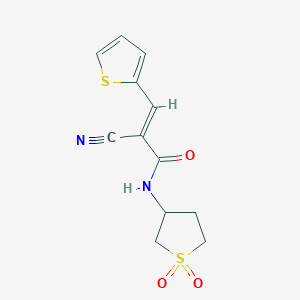![molecular formula C27H36N2O3 B11973862 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a decyloxy substituent and an isoindolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Decyloxy Group: The decyloxy group can be introduced via an etherification reaction using decanol and a suitable leaving group such as tosyl chloride.
Formation of the Benzamide Core: The final step involves the coupling of the isoindolinone derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Substitution: The benzamide core can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (for nitration) or halogens (for halogenation).
Major Products
Oxidation: Oxidized derivatives of the isoindolinone moiety.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the substituent introduced.
科学研究应用
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
作用机制
The mechanism of action of 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The isoindolinone moiety may play a crucial role in binding to these targets, while the decyloxy group could influence the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- Benzeneacetic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-ethyl-, ethyl ester
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide is unique due to the presence of the decyloxy group, which can significantly alter its physical and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
属性
分子式 |
C27H36N2O3 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
4-decoxy-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H36N2O3/c1-2-3-4-5-6-7-8-11-20-32-24-16-14-22(15-17-24)26(30)28-18-19-29-21-23-12-9-10-13-25(23)27(29)31/h9-10,12-17H,2-8,11,18-21H2,1H3,(H,28,30) |
InChI 键 |
ALYYZVRSZQAOBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)

